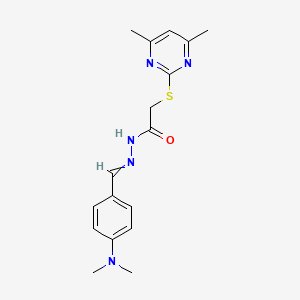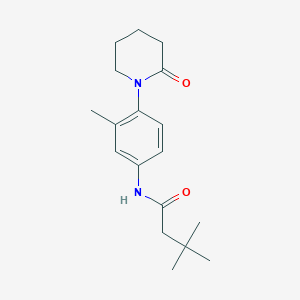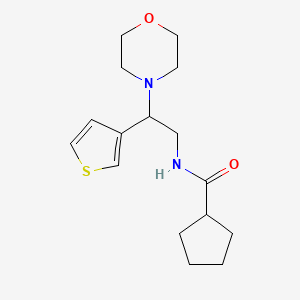![molecular formula C16H23N3O2 B2741588 N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide CAS No. 2411308-43-3](/img/structure/B2741588.png)
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide, commonly known as HEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
HEPP acts as a modulator of ion channels, particularly TRPV1 and TRPA1. It binds to these channels and alters their activity, leading to changes in pain sensation and inflammation. HEPP has also been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
HEPP has been shown to have a range of biochemical and physiological effects, including modulation of ion channels and dopamine release in the brain. It has also been found to have anti-inflammatory effects, as well as potential neuroprotective effects in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPP has several advantages for use in lab experiments, including its ability to modulate ion channels and its potential therapeutic effects in Parkinson's disease. However, there are also limitations to its use, including its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on HEPP. One area of focus could be further exploration of its potential therapeutic effects in Parkinson's disease, including the development of more effective delivery methods. Another area of focus could be the development of HEPP analogs with improved pharmacological properties. Additionally, further research could be done to elucidate the mechanism of action of HEPP and its effects on other ion channels and neurotransmitters.
Métodos De Síntesis
HEPP can be synthesized through a multistep process involving the reaction of 2-(2-hydroxyethyl)piperidine with 3-bromopyridine, followed by the addition of prop-2-enamide. The resulting product is purified through column chromatography to obtain pure HEPP.
Aplicaciones Científicas De Investigación
HEPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, including TRPV1 and TRPA1, which are involved in pain sensation and inflammation. HEPP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
IUPAC Name |
N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-16(21)18-12-13-6-7-15(17-11-13)19-9-4-3-5-14(19)8-10-20/h2,6-7,11,14,20H,1,3-5,8-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPQYWWLQDHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)

![2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol](/img/structure/B2741511.png)






![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)


![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)